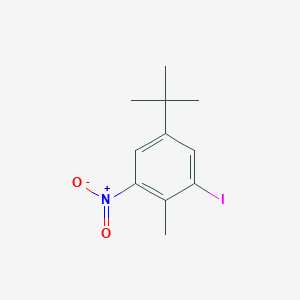
Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- is an organic compound with a complex structure It is a derivative of benzene, featuring various substituents including an iodine atom, a nitro group, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by iodination to add the iodine atom. The methyl group can be introduced through Friedel-Crafts alkylation. Each step requires specific reaction conditions, such as the use of concentrated nitric acid for nitration and iodine with a suitable oxidizing agent for iodination.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- exerts its effects depends on its specific interactions with other molecules. The nitro group can participate in electron transfer reactions, while the iodine atom can act as a leaving group in substitution reactions. The tert-butyl and methyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Similar structure but lacks the iodine and nitro groups.
Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: Similar structure but lacks the iodine and nitro groups.
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-2,4,6-trinitro-: Contains multiple nitro groups but lacks the iodine atom.
Uniqueness
Benzene, 5-(1,1-dimethylethyl)-1-iodo-2-methyl-3-nitro- is unique due to the combination of substituents on the benzene ring. The presence of the iodine atom, nitro group, tert-butyl group, and methyl group imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
193484-10-5 |
|---|---|
Molecular Formula |
C11H14INO2 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
5-tert-butyl-1-iodo-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C11H14INO2/c1-7-9(12)5-8(11(2,3)4)6-10(7)13(14)15/h5-6H,1-4H3 |
InChI Key |
PTIYJCCYZPATAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















